2-(3-(((3,4-dimethoxyphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)-N-(m-tolyl)acetamide
CAS No.: 894563-11-2
Cat. No.: VC4285417
Molecular Formula: C28H29N3O5
Molecular Weight: 487.556
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894563-11-2 |
|---|---|
| Molecular Formula | C28H29N3O5 |
| Molecular Weight | 487.556 |
| IUPAC Name | 2-[3-[(3,4-dimethoxyanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C28H29N3O5/c1-18-6-5-7-22(12-18)30-27(32)17-31-24-15-23(34-2)10-8-19(24)13-20(28(31)33)16-29-21-9-11-25(35-3)26(14-21)36-4/h5-15,29H,16-17H2,1-4H3,(H,30,32) |
| Standard InChI Key | HQRMJYLPZAZMKO-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)NC(=O)CN2C3=C(C=CC(=C3)OC)C=C(C2=O)CNC4=CC(=C(C=C4)OC)OC |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound belongs to the quinoline family, characterized by a bicyclic aromatic system fused with a ketone and acetamide side chain. Key structural attributes include:
Structural Significance
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Quinoline Core: The 2-oxoquinolin-1(2H)-yl group provides a planar aromatic system conducive to intercalation with biological targets .
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Methoxy Substituents: Three methoxy groups at positions 3, 4, and 7 enhance solubility and electron-donating capacity, potentially improving binding affinity .
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m-Tolylacetamide Side Chain: The meta-methylphenyl group introduces steric bulk, which may influence selectivity for cellular targets .
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via multi-step organic reactions, often leveraging the Ugi four-component reaction (U-4CR) as a key step :
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Quinoline Formation: Cyclization of 2-aminobenzophenone derivatives with propiolic acid yields the 2-oxoquinoline scaffold .
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Mannich Reaction: Introduction of the (3,4-dimethoxyphenyl)aminomethyl group via amine-aldehyde condensation .
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Acetamide Coupling: Attachment of N-(m-tolyl)acetamide using carbodiimide-mediated amidation .
Reaction Conditions
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Solvent Systems: Polar aprotic solvents (e.g., DMF, DCE) are used for cyclization, while protic solvents (e.g., MeOH) facilitate acetamide coupling .
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Catalysts: Camphorsulfonic acid (CSA) and p-toluenesulfonic acid (pTSA) are employed to accelerate key steps like alkyne-carbonyl metathesis .
Mechanism of Action
Proposed mechanisms include:
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Tubulin Inhibition: Disruption of microtubule assembly, akin to triazole derivatives reported in source .
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Kinase Modulation: Interaction with CDK enzymes or EGFR-TK, as seen in structurally related compounds .
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Reactive Oxygen Species (ROS) Induction: Methoxy groups may enhance oxidative stress in cancer cells .
Structure-Activity Relationships (SAR)
Critical structural determinants of activity include:
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Methoxy Positioning:
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Acetamide Substitution:
Comparative Analysis with Analogues
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